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Compound of Interest

Compound Name: 5,6-Dimethoxynicotinic acid

Cat. No.: B1315110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity and detailed

experimental protocols for 5,6-Dimethoxynicotinic acid is limited. This guide provides a

comprehensive overview of its chemical properties and extrapolates potential research

avenues based on the well-documented pharmacology of the broader class of nicotinic acid

derivatives. The experimental protocols and potential signaling pathways described herein are

illustrative and should be adapted based on specific research objectives.

Core Compound Information
5,6-Dimethoxynicotinic acid is a substituted pyridine carboxylic acid. Its fundamental

properties are summarized below.
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Property Value Source

Molecular Formula C₈H₉NO₄ --INVALID-LINK--

Molecular Weight 183.16 g/mol --INVALID-LINK--

CAS Number 76470-34-3 --INVALID-LINK--

Appearance Solid (predicted) -

Solubility

Expected to be soluble in

organic solvents like DMSO

and methanol.

-

Potential Pharmacological Significance
While direct studies on 5,6-Dimethoxynicotinic acid are not readily available, the

pharmacology of nicotinic acid and its derivatives suggests several promising areas of

investigation. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known

to exert a range of biological effects.

Lipid Metabolism: Nicotinic acid is a well-established lipid-lowering agent. It favorably

modulates plasma lipid levels by reducing triglycerides, low-density lipoprotein (LDL)

cholesterol, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1]

The primary mechanism involves the activation of the G protein-coupled receptor 109A

(GPR109A), also known as HM74A or PUMA-G, which is expressed in adipocytes and immune

cells.[1]

Cardiovascular Effects: Beyond lipid modification, nicotinic acid derivatives can induce

vasodilation, which contributes to their therapeutic effects in peripheral vascular diseases.[1]

This effect is also linked to GPR109A activation and subsequent prostaglandin release.

Anti-Inflammatory and Immunomodulatory Properties: Activation of GPR109A on immune cells

can lead to the modulation of inflammatory responses. Research has explored the anti-

inflammatory potential of various nicotinic acid derivatives.

Antibacterial Activity: Some nicotinic acid derivatives have been investigated as antibacterial

agents, particularly against Mycobacterium tuberculosis. Their proposed mechanism involves
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the inhibition of peptide synthesis in susceptible organisms.

The dimethoxy substitutions on the pyridine ring of 5,6-Dimethoxynicotinic acid may alter its

potency, selectivity, and pharmacokinetic profile compared to the parent nicotinic acid, making

it an interesting candidate for further investigation in these areas.

Hypothetical Synthesis Protocol
A detailed, peer-reviewed synthesis protocol for 5,6-Dimethoxynicotinic acid is not currently

available in the public domain. However, a plausible synthetic route can be proposed based on

established organic chemistry principles and analogous syntheses of substituted nicotinic

acids. The following is a hypothetical protocol that would require optimization and validation.

Reaction Scheme: A potential synthesis could start from a commercially available dimethoxy-

substituted pyridine derivative, followed by oxidation of a methyl group or hydrolysis of a nitrile

or ester to the carboxylic acid. A more likely route would involve the construction of the

substituted pyridine ring.

Illustrative Experimental Protocol (Hypothetical):

Objective: To synthesize 5,6-Dimethoxynicotinic acid.

Materials:

Starting materials (e.g., a suitably substituted diene and dienophile for a Diels-Alder

approach, or a pre-functionalized pyridine for modification)

Appropriate solvents (e.g., dioxane, ethanol, water)

Reagents for cyclization, oxidation, or hydrolysis (e.g., DDQ, KMnO₄, NaOH)

Acids and bases for pH adjustment (e.g., HCl, NaHCO₃)

Anhydrous sodium sulfate or magnesium sulfate for drying

Silica gel for column chromatography

Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
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Procedure:

Ring Formation (e.g., via Diels-Alder Reaction): A substituted oxazole could be reacted with

a suitable dienophile to construct the pyridine ring with the desired substitution pattern. This

is a common strategy for synthesizing substituted pyridines.

Aromatization: The resulting cycloadduct would then be aromatized, often through oxidation,

to yield the pyridine ring.

Functional Group Interconversion: If the C3 position does not bear a carboxylic acid, a

precursor functional group (e.g., a methyl group, nitrile, or ester) would need to be converted

to the carboxylic acid.

Oxidation of a Methyl Group: If the precursor is 3-methyl-5,6-dimethoxypyridine, it could

be oxidized using a strong oxidizing agent like potassium permanganate.

Hydrolysis of a Nitrile or Ester: If the precursor is a nitrile or an ester, it can be hydrolyzed

under acidic or basic conditions to the carboxylic acid. For example, refluxing an ethyl

nicotinate derivative with aqueous sodium hydroxide, followed by acidic workup.

Workup and Purification:

The reaction mixture would be cooled, and the pH adjusted to precipitate the carboxylic

acid.

The crude product would be collected by filtration.

Purification would be achieved by recrystallization from a suitable solvent or by column

chromatography on silica gel.

Characterization: The final product's identity and purity would be confirmed using techniques

such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. The melting point would also be determined.

Potential Signaling Pathways and Experimental
Workflows
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Given the established pharmacology of nicotinic acid, the following signaling pathways and

experimental workflows represent logical starting points for investigating the biological activity

of 5,6-Dimethoxynicotinic acid.

GPR109A-Mediated Signaling
The primary target of nicotinic acid is the G-protein coupled receptor GPR109A. Activation of

this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic

AMP (cAMP) levels, and subsequently, a reduction in lipolysis. In immune cells, the signaling is

more complex and can involve both Gαi and Gαq pathways, leading to downstream effects on

inflammation.
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In Vitro Studies

In Vivo Studies

Receptor Binding Assays
(e.g., GPR109A)

Functional Assays
(e.g., cAMP, Calcium Flux)

Hit Identification

Cell Viability Assays
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Pharmacokinetics &
Pharmacodynamics

Disease Efficacy Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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